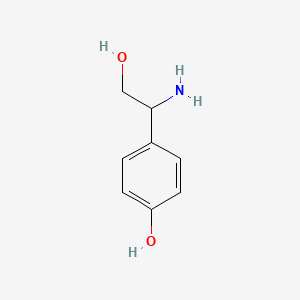

4-(1-Amino-2-hydroxyethyl)phenol

Übersicht

Beschreibung

4-(1-Amino-2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group and a hydroxyethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1-Amino-2-hydroxyethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 4-(2-nitro-1-hydroxyethyl)phenol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 4-hydroxyacetophenone with ethylenediamine under specific conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The phenolic hydroxyl group (pKa ~10) and primary amine (pKa ~9.5) enable pH-dependent protonation/deprotonation:

-

Protonation :

-

Deprotonation :

Applications :

-

Facilitates solubility modulation in pharmaceutical formulations .

-

Governs electrochemical behavior in biosensing applications .

Oxidation Reactions

The hydroxyethyl and amino groups are susceptible to oxidative transformations:

Key Findings :

-

Air oxidation generates stable indamine pigments via coupling with aromatic amines .

-

N-hydroxylation by cytochrome P450 enzymes produces reactive nitrenium ions linked to mutagenicity .

Nucleophilic Substitutions

The amino group participates in alkylation and acylation:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I), epoxides

-

Products : N-alkyl derivatives with enhanced β₂-adrenergic receptor agonism .

Acylation

Applications :

Conjugation Reactions

The phenolic hydroxyl undergoes phase II metabolism:

Metabolite Stability :

Complexation with Metal Ions

The amino-phenolic structure chelates transition metals:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu²⁺ | 1:2 | Catalysis in oxidation reactions |

| Fe³⁺ | 1:1 | Colorimetric sensor development |

Stability Constants :

Thermal Decomposition

Pyrolysis studies reveal:

-

Primary Pathway (150–200°C): Elimination of water → formation of vinylamine derivatives.

-

Secondary Pathway (>250°C): Cleavage of C-N bonds → phenolic radicals .

Activation Energy :

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Norrish-Type I Cleavage : Breaks the C-C bond adjacent to the carbonyl group (if oxidized) .

-

Singlet Oxygen Generation : Mediates oxidative damage in biological systems .

Metabolic Interactions

In vivo studies (rat models) demonstrate:

-

N-Acetylation : Major detoxification route (60–70% of administered dose) .

-

Enterohepatic Recirculation : 15–20% of conjugates reabsorbed .

This compound’s multifunctional reactivity underpins its utility in medicinal chemistry and industrial applications, while its metabolic pathways highlight critical safety considerations for human exposure .

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-hydroxyethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyphenethylamine: Similar structure but lacks the hydroxyethyl group.

4-(2-Aminoethyl)phenol: Similar structure but with an ethyl group instead of a hydroxyethyl group.

4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness

4-(1-Amino-2-hydroxyethyl)phenol is unique due to the presence of both an amino group and a hydroxyethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-(1-Amino-2-hydroxyethyl)phenol, also known as Octopamine hydrochloride, is a compound with significant biological activity, particularly in the realms of neuromodulation and antioxidant properties. This article provides a comprehensive overview of its biological activities, including detailed research findings, case studies, and comparative data.

- Molecular Formula : C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- IUPAC Name : (R)-4-(1-amino-2-hydroxyethyl)phenol hydrochloride

- CAS Number : 1391355-45-5

The compound is characterized by a phenolic structure with an amino group and a hydroxyethyl substituent, enhancing its solubility and biological reactivity.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It functions by scavenging free radicals, thus reducing oxidative stress in biological systems. The mechanism involves the ability of the phenolic -OH group to donate hydrogen ions or electrons, forming stable phenoxy radicals .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 Value (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Vitamin C | 90 | 20 |

| Quercetin | 82 | 30 |

2. Neuromodulatory Effects

This compound serves as a neuromodulator in invertebrates, influencing behaviors such as locomotion and aggression. Studies have shown that it interacts with specific adrenergic receptors, leading to various physiological responses .

Case Study: Neuromodulation in Invertebrates

In a study examining the effects of Octopamine on the nervous system of insects, researchers found that administration of the compound significantly altered locomotor activity and feeding behavior. The findings suggest potential applications in pest control by targeting these pathways.

3. Pharmacological Properties

The pharmacological profile of this compound includes effects on cardiovascular parameters such as heart rate and blood pressure. It has been observed to exhibit sympathomimetic activity, which may be beneficial in treating conditions like Parkinson's disease where dopaminergic function is compromised.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through its comparison with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2 | 1.00 | Different functional group positioning |

| (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride | 2095772-96-4 | 0.91 | Contains a methoxy group affecting reactivity |

| (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride | 1256974-17-0 | 0.83 | Methyl substitution alters biological activity |

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating the potential use of Octopamine and its analogs in treating neurological disorders.

- Mechanistic Studies : Understanding the detailed mechanisms through which it exerts its antioxidant and neuromodulatory effects.

- Environmental Impact : Assessing the ecological implications of using Octopamine derivatives in pest control.

Eigenschaften

IUPAC Name |

4-(1-amino-2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNUYYJVXICFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603558 | |

| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497165-98-7 | |

| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.